N,N-diethyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide N,N-diethyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898462-61-8
VCID: VC4981251
InChI: InChI=1S/C15H19N5O2S2/c1-3-20(4-2)12(21)10-23-15-19-18-14(24-15)17-13(22)16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,22)
SMILES: CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Molecular Formula: C15H19N5O2S2
Molecular Weight: 365.47

N,N-diethyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

CAS No.: 898462-61-8

Cat. No.: VC4981251

Molecular Formula: C15H19N5O2S2

Molecular Weight: 365.47

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide - 898462-61-8

Specification

CAS No. 898462-61-8
Molecular Formula C15H19N5O2S2
Molecular Weight 365.47
IUPAC Name N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C15H19N5O2S2/c1-3-20(4-2)12(21)10-23-15-19-18-14(24-15)17-13(22)16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,22)
Standard InChI Key WXUSEBZZJHWBQC-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, reflects its hybrid structure (Fig. 1). The 1,3,4-thiadiazole ring serves as the central scaffold, with a sulfur atom at position 2 linked to an acetamide group via a sulfanyl (-S-) bridge. Position 5 of the thiadiazole is substituted with a phenylcarbamoyl amino group (-NH-C(O)-NH-C₆H₅), which enhances hydrogen-bonding interactions critical for target binding . The N,N-diethyl acetamide side chain contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Table 1: Molecular Properties of N,N-Diethyl-2-({5-[(Phenylcarbamoyl)Amino]-1,3,4-Thiadiazol-2-yl}Sulfanyl)Acetamide

PropertyValue
CAS No.898462-61-8
Molecular FormulaC₁₅H₁₉N₅O₂S₂
Molecular Weight365.47 g/mol
IUPAC NameN,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
XLogP32.41 (predicted)
Topological Polar Surface Area113 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from 5-amino-1,3,4-thiadiazole-2-thiol (1). Key steps include:

  • Amide Bond Formation: Reacting 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetic acid derivatives using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile .

  • Sulfanyl Bridge Incorporation: Thiol-disulfide exchange or nucleophilic substitution to attach the acetamide moiety.

  • Purification: Column chromatography (ethyl acetate/petroleum ether) yields the final product with ~60% efficiency .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Amide couplingEDC, HOBt, CH₃CN, RT, 24 h60%
Sulfanyl incorporationNaHCO₃, iPrOH, reflux55%

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against human cancer cell lines (e.g., MCF-7, HeLa) demonstrated dose-dependent cytotoxicity, with IC₅₀ values ranging from 12–28 μM. Mechanistically, the compound inhibits tubulin polymerization and disrupts mitochondrial membrane potential, inducing apoptosis via caspase-3/7 activation. Molecular docking studies suggest strong interactions with β-tubulin’s colchicine-binding site (binding energy: -9.2 kcal/mol).

Carbonic Anhydrase Inhibition

Comparative studies with acetazolamide derivatives revealed selective inhibition of carbonic anhydrase II (CA II) over CA I and CA IX . The phenylcarbamoyl group forms hydrogen bonds with Thr199 and Glu106 residues in CA II’s active site, achieving an IC₅₀ of 16.7 nM (vs. acetazolamide: 12.0 nM) and a selectivity ratio (CA II/CA I) of 54.3 .

Table 3: Enzyme Inhibitory Profiles

TargetIC₅₀ (nM)Selectivity Ratio (CA II/CA I)
CA II16.754.3
CA I906
CA IX1,240

Structure-Activity Relationships (SAR)

Role of the Phenylcarbamoyl Group

Monosubstituted derivatives (e.g., compound 5c ) exhibit superior CA II inhibition compared to disubstituted analogs, attributed to steric hindrance reduction and optimized hydrogen bonding . Removing the phenyl group decreases activity by 12-fold, underscoring its role in target engagement .

Impact of the Sulfanyl Bridge

Replacing the sulfanyl (-S-) linker with methylene (-CH₂-) reduces cytotoxicity by 45%, likely due to diminished electron-withdrawing effects and disrupted π-π stacking with aromatic residues .

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